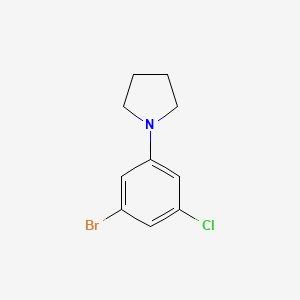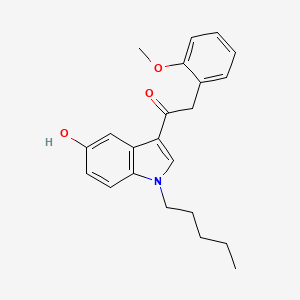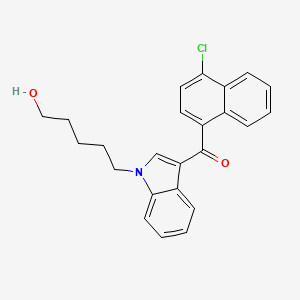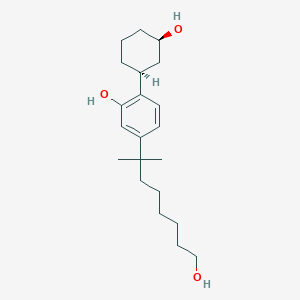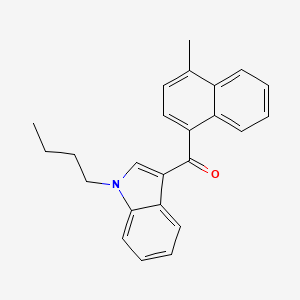
4'-Methyl-JWH-073
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methyl-JWH-073 is a derivative of JWH-073, a synthetic cannabinoid . It is an analgesic chemical from the naphthoylindole family that acts as a full agonist at both the CB1 and CB2 cannabinoid receptors . It is somewhat selective for the CB1 subtype . The 4’-methyl derivative of JWH-073 has been encountered as an ingredient of synthetic cannabis blends in Germany and several other European countries since 2010 .
Molecular Structure Analysis
The molecular formula of 4’-Methyl-JWH-073 is C24H23NO . Its average mass is 341.445 Da and its monoisotopic mass is 341.177979 Da .Physical And Chemical Properties Analysis
4’-Methyl-JWH-073 is a crystalline solid . Its molecular formula is C24H23NO and its molecular weight is 341.50 .Applications De Recherche Scientifique
Metabolite Characterization
The compound 4’-Methyl-JWH-073 has been used in research to identify the principal metabolites of alkylindole synthetic cannabinoids . The most abundant metabolites were found to be mono-hydroxylated derivatives either on the alkyl chain or on the indole and naphthalene moieties .
Abuse Marker
4’-Methyl-JWH-073 and its metabolites can serve as markers of the abuse of these synthetic cannabinoids . This is particularly useful in forensic toxicology for the detection and confirmation of synthetic cannabinoid use.
Pharmacokinetic Studies
In vivo studies have been conducted to evaluate the metabolic profile of 4’-Methyl-JWH-073 . These studies provide valuable information about the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Pharmacodynamic Studies
Research has been conducted to compare the in vitro and in vivo pharmacodynamic activity of 4’-Methyl-JWH-073 with that of other synthetic cannabinoids . This helps in understanding the potency and efficacy of these compounds at their target receptors.
Bio-Activation Studies
Studies have shown that 4’-Methyl-JWH-073 is rapidly bioactivated to a more potent agonist in vivo . This bio-activation process is crucial in understanding the pharmacological effects of this compound.
Receptor Binding Studies
The compound has been used in receptor binding studies to understand its affinity and activity at cannabinoid receptors . This helps in understanding the mechanism of action of these synthetic cannabinoids.
Behavioral Studies
In vivo behavioral studies have been conducted to understand the effects of 4’-Methyl-JWH-073 on sensorimotor responses, breath rate, motor activity, and pain threshold . This helps in understanding the psychoactive effects of these compounds.
Toxicological Studies
4’-Methyl-JWH-073 has been used in toxicological studies to understand the potential adverse effects of these synthetic cannabinoids . This is crucial in assessing the safety profile of these compounds.
Mécanisme D'action
The mechanism of action of 4’-Methyl-JWH-073 is similar to that of JWH-073. It acts as a full agonist at both the CB1 and CB2 cannabinoid receptors . It is somewhat selective for the CB1 subtype . These compounds work by mimicking the body’s naturally-produced endocannabinoid hormones such as 2-arachidonoylglycerol and anandamide, which are biologically active and can exacerbate or inhibit nerve signaling .
Propriétés
IUPAC Name |
(1-butylindol-3-yl)-(4-methylnaphthalen-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-3-4-15-25-16-22(20-11-7-8-12-23(20)25)24(26)21-14-13-17(2)18-9-5-6-10-19(18)21/h5-14,16H,3-4,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKBVCMQPGKQGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017183 |
Source


|
| Record name | (1-Butyl-1H-indol-3-yl)(4-methyl-1-naphthalenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1354631-21-2 |
Source


|
| Record name | 4'-Methyl-JWH-073 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354631212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Butyl-1H-indol-3-yl)(4-methyl-1-naphthalenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-METHYL-JWH-073 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF3CYV8V6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

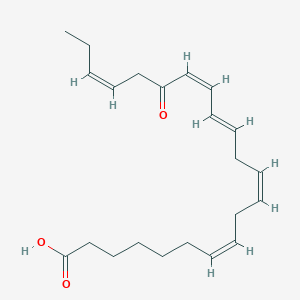
![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)
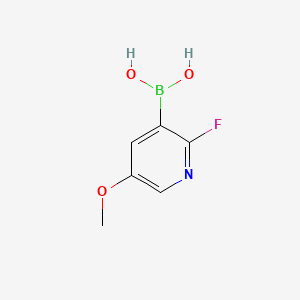

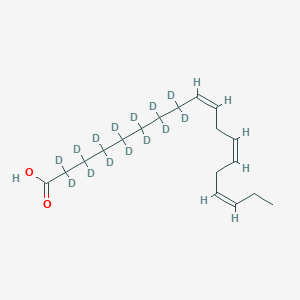


![5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine](/img/structure/B594041.png)
